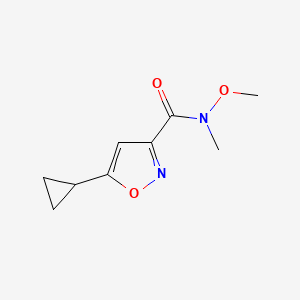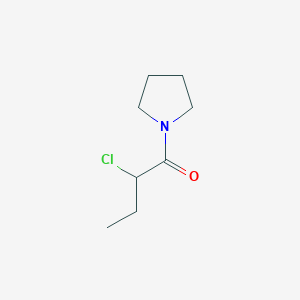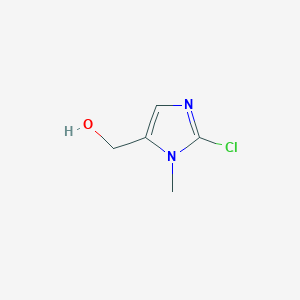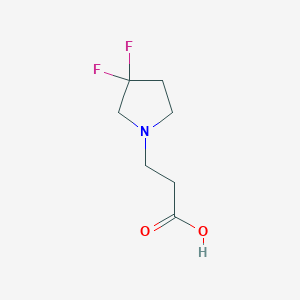
3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid
Übersicht
Beschreibung
3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid, also known as DFPP, is a novel amino acid derivative. It is available in the form of hydrochloride with the molecular formula C7H12ClF2NO2 and a molecular weight of 215.63 .
Molecular Structure Analysis
The molecular structure of 3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid is represented by the formula C7H12ClF2NO2 . The molecular weight of this compound is 179.16 g/mol. More detailed structural analysis would require additional resources or experimental data.Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Biodegradability
Polyfluoroalkyl chemicals, which may include structures similar to 3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid, are widely used in industrial applications. Their degradation, particularly microbial degradation, is crucial for assessing environmental fate and effects. Studies have shown that microbial degradation can lead to the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), highlighting the importance of understanding these pathways for environmental monitoring and assessment (Liu & Avendaño, 2013).
Purification and Separation Technologies
Innovative separation and purification techniques are essential for the recovery of valuable products from bioprocesses. Studies have explored the efficiency of various methods for the separation of carboxylic acids from aqueous solutions, including the use of organic solvents and supercritical fluids. These methodologies emphasize the need for environmentally friendly, non-toxic, and efficient separation processes, which are applicable to the purification of compounds like 3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid (Djas & Henczka, 2018).
Synthesis and Reactivity
The reactivity and synthesis of fluoroorganic compounds, including trifluoromethanesulfonic acid as a related example, have been extensively reviewed. Such acids are used in a variety of organic synthesis reactions due to their high protonating power and low nucleophilicity. These properties are crucial for generating cationic species from organic molecules, which is relevant for understanding the synthesis and reactivity of compounds like 3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid (Kazakova & Vasilyev, 2017).
Bioaccumulation Studies
The bioaccumulation potential of perfluoroalkyl acids, which may include compounds structurally related to 3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid, has been critically reviewed. These studies compare perfluorinated compounds to regulatory criteria and persistent lipophilic compounds, highlighting the differences in partitioning behavior and bioaccumulation potential. Such research aids in understanding the environmental impact and regulations related to these substances (Conder et al., 2008).
Eigenschaften
IUPAC Name |
3-(3,3-difluoropyrrolidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2/c8-7(9)2-4-10(5-7)3-1-6(11)12/h1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJXASLSHLMEFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




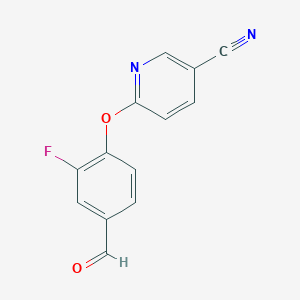

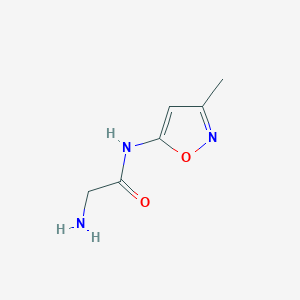
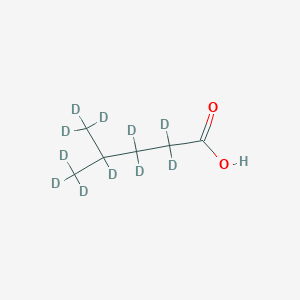
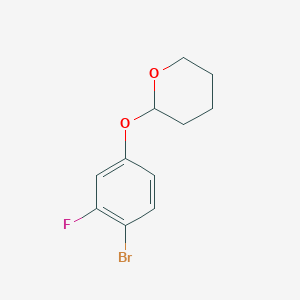

![1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1488208.png)

